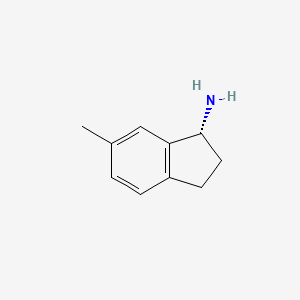(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
CAS No.:
Cat. No.: VC13591161
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13N |
|---|---|
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | (1R)-6-methyl-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1 |
| Standard InChI Key | FMQGLSSKBZCURE-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC2=C(CC[C@H]2N)C=C1 |
| SMILES | CC1=CC2=C(CCC2N)C=C1 |
| Canonical SMILES | CC1=CC2=C(CCC2N)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (1R)-6-methyl-2,3-dihydro-1H-inden-1-amine, reflects its bicyclic indane structure fused with a five-membered ring. The chiral center at the first carbon confers stereoselective properties, distinguishing it from its S-enantiomer. Key structural features include:
-
Methyl substitution at position 6, enhancing lipophilicity () .
-
Amine group at position 1, enabling hydrogen bonding and salt formation .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 147.22 g/mol | |
| Boiling Point (Predicted) | 242.3 ± 19.0 °C | |
| Density (Predicted) | 1.034 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.36 ± 0.20 |
Spectral and Stereochemical Data
The compound’s isomeric SMILES, CC1=CC2=C(CC[C@H]2N)C=C1, and InChIKey, FMQGLSSKBZCURE-SNVBAGLBSA-N, confirm its R configuration . Infrared (IR) and mass spectrometry (MS) data from synthesis protocols indicate characteristic absorptions for amine () and aromatic C-H stretching () .
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
While explicit routes for (R)-6-methyl-2,3-dihydro-1H-inden-1-amine are scarce, analogous 2-aminoindanes are typically synthesized via:
-
Chiral resolution: Separation of racemic mixtures using optically active acids .
-
Catalytic hydrogenation: Employing Raney nickel or palladium catalysts to reduce oxime intermediates derived from 6-methyl-1-indanone .
A patented method (CN101062897A) describes a "three-step, one-pot" approach for related indenamines, involving:
-
Oxime formation: Reacting 6-methyl-1-indanone with hydroxylamine hydrochloride in alkaline ethanol .
-
Hydrogenation: Catalytic reduction of the oxime using alumino-nickel catalysts at 50–60°C .
-
Enantiomeric purification: Resolution via diastereomeric salt formation with chiral acids like tartaric acid .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime Formation | NHOH·HCl, NaOH, EtOH, reflux | 85–90% |
| Hydrogenation | H, Al-Ni, 50–55°C | 70–75% |
| Resolution | (R,R)-Tartaric acid, MeOH | 40–50% (R) |
Challenges in Scalability
Industrial production faces hurdles such as:
-
Low enantiomeric excess (ee): Requires costly chiral stationary phases for HPLC purification .
-
Byproduct formation: Over-reduction or ring-opening during hydrogenation .
Pharmacological and Industrial Applications
Pharmaceutical Relevance
The compound’s structural analogy to rasagiline (a monoamine oxidase inhibitor) and MMAI (a serotonin releasing agent) suggests potential in:
-
Neuropharmacology: As a scaffold for selective serotonin reuptake inhibitors (SSRIs) or dopamine agonists .
-
Chiral auxiliaries: Facilitating asymmetric synthesis of bioactive molecules .
Material Science
Its rigid bicyclic structure and amine functionality make it a candidate for:
Analytical Characterization and Quality Control
Chromatographic Methods
-
HPLC: Reverse-phase C18 columns with UV detection at 254 nm achieve >98% purity .
-
Chiral GC: Cyclodextrin-based columns resolve enantiomers with ee >99% .
Spectroscopic Techniques
| Parameter | Recommendation |
|---|---|
| Storage | Inert atmosphere, 2–8°C |
| Handling | PPE (gloves, goggles) |
| Disposal | Incineration |
Future Directions and Research Opportunities
Unmet Needs
-
In vivo profiling: Toxicity and pharmacokinetic studies in model organisms .
-
Synthetic innovation: Enzymatic resolution or biocatalytic routes to enhance ee .
Interdisciplinary Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume